ethyl (2-phenoxyphenyl)carbamate
Description
Ethyl (2-phenoxyphenyl)carbamate is a carbamate derivative featuring a phenoxyphenyl group attached to the carbamate moiety. Carbamates are widely studied for their pharmacological, carcinogenic, and synthetic utility, with substituents on the aromatic ring significantly influencing their properties .
Properties
IUPAC Name |
ethyl N-(2-phenoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15(17)16-13-10-6-7-11-14(13)19-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFDEGIJINKRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-phenoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-phenoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyphenyl derivatives.
Scientific Research Applications
Ethyl (2-phenoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl (2-phenoxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Ethyl (2-phenoxyphenyl)carbamate belongs to a broader class of aryl carbamates. Below is a comparison with structurally related compounds:
Carcinogenic and Mutagenic Potency
- Ethyl carbamate (EC): Induces liver carcinomas, neurofibrosarcomas, and lung adenomas in rodents. Weak mutagenicity in Salmonella typhimurium assays without metabolic activation .
- Vinyl carbamate (VC): 10–50 times more carcinogenic than EC, inducing tumors in multiple organs (e.g., liver, lung) at lower doses. Direct mutagenicity in S. typhimurium TA1535/TA100 with metabolic activation .
- Ethyl N-hydroxycarbamate : Exhibits weak direct mutagenicity (2–3 revertants/µmol) in bacterial assays .
Physicochemical Properties
While specific data for this compound are unavailable, substituted phenyl carbamates exhibit distinct physical properties:
- Melting Points: Derivatives like 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione melt at 206–208°C .
- Lipophilicity : Carbamates with halogenated substituents (e.g., Cl, F) show increased logP values, enhancing membrane permeability .
- Spectral Data : ¹H NMR and HRMS profiles for phenyl carbamates are highly substituent-dependent, with aromatic proton shifts varying between δ 6.8–8.2 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
